1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea is a compound that has been studied for its potential use in scientific research. This compound is also known as L-THP and has been found to have interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, it has been suggested that this compound may act as an antioxidant and anti-inflammatory agent. Additionally, it has been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. Additionally, it has been found to have neuroprotective effects, which may be due to its ability to modulate the activity of certain neurotransmitters. This compound has also been studied for its potential use in the treatment of cancer and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its potential as a neuroprotective agent. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea. One area of future research could be focused on the development of new synthetic methods for this compound, which may improve yields and reduce costs. Additionally, further investigations into the mechanism of action of this compound could help to elucidate its potential therapeutic applications. Finally, future research could focus on the development of new analogs of this compound, which may have improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 3-phenylpropanal with thiophen-2-carboxaldehyde to produce the intermediate 1-(3-hydroxy-3-phenylpropyl)-2-thiophen-2-ylmethyl-1H-imidazole. This intermediate is then treated with urea to yield this compound. The synthesis of this compound has been reported in the literature, and it can be obtained through a multi-step process with high yields.
Scientific Research Applications
1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, which make it a promising candidate for further study. One of the main applications of this compound is in the field of neuroscience, where it has been shown to have potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(12-5-2-1-3-6-12)8-9-16-15(19)17-11-13-7-4-10-20-13/h1-7,10,14,18H,8-9,11H2,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGXIHDZZSKLOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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